molecular formula C24H23N3O7 B2873846 ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899730-01-9

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2873846
CAS No.: 899730-01-9
M. Wt: 465.462
InChI Key: ZOPXYHCEDVTGGD-UHFFFAOYSA-N
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Description

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, an ethyl ester group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often include refluxing in ethanol and using ultrasound irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ester or amine derivatives.

Scientific Research Applications

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways and effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a pyridazine ring with an ethyl ester group and various functional groups. This structure provides it with distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7/c1-4-33-24(31)22-19(13-21(29)27(26-22)18-8-6-5-7-15(18)2)34-14-20(28)25-17-11-9-16(10-12-17)23(30)32-3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXYHCEDVTGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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